



Application Note: Mass Spectrometry Identification of α -Bag Cell Peptide (1-8)

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Compound of Interest		
Compound Name:	a-Bag Cell Peptide (1-8)	
Cat. No.:	B12398168	Get Quote

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Introduction

The α -Bag Cell Peptides (α -BCPs) are a family of neuropeptides found in the marine mollusk Aplysia.[1] These peptides are derived from a common prohormone and are crucial for regulating neuronal activity.[2] The α -BCP(1-8) is an eight-amino-acid, N-terminal fragment of the full α -BCP(1-9).[2][3] Its sequence is Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser (APRLRFYS).[4][5] Functionally, α -BCP(1-8) acts as a neurotransmitter, notably inhibiting the left upper quadrant (LUQ) neurons in the abdominal ganglion and modulating the depolarization of the bag cells themselves.[1]

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful technique for the direct identification and structural characterization of such peptides from biological tissues. This application note provides detailed protocols for the extraction of α -BCP(1-8) from Aplysia bag cells and its subsequent identification using MALDI-TOF mass spectrometry, including fragmentation analysis for sequence confirmation.

Principle

The identification of α -BCP(1-8) is achieved by measuring its mass-to-charge ratio (m/z) with high accuracy using MALDI-TOF MS. The peptide is co-crystallized with a chemical matrix that absorbs laser energy, facilitating the soft ionization of the peptide. The instrument then



measures the time it takes for the ionized peptide to travel to a detector, which is proportional to its m/z.

For unambiguous identification and sequence verification, tandem mass spectrometry (MS/MS) techniques like Post-Source Decay (PSD) are employed.[4] In PSD, the peptide ions are fragmented after they have been accelerated from the ion source. The resulting fragment ions, primarily b-type (N-terminal) and y-type (C-terminal), produce a characteristic pattern that serves as a fingerprint for the peptide's amino acid sequence.[4]

Quantitative Data Summary

The primary identification of α -BCP(1-8) relies on matching the experimentally observed mass with its theoretical mass. Further confirmation is achieved by analyzing its fragmentation pattern.

Table 1: Theoretical Mass and Key Fragment Ions of α -BCP(1-8)

Sequence: APRLRFYS Molecular Formula: C₄₇H₇₂N₁₄O₁₁ Monoisotopic Mass: 1008.5465 Da

Fragment Ion	Sequence	Monoisotop ic Mass (Da)	Fragment Ion	Sequence	Monoisotop ic Mass (Da)
b ₁	Α	72.0444	y 1	S	88.0342
b ₂	AP	169.0972	y 2	YS	251.0979
bз	APR	325.2020	Уз	FYS	398.1663
b ₄	APRL	438.2861	y 4	RFYS	554.2711
b₅	APRLR	594.3909	y 5	LRFYS	667.3552
b ₆	APRLRF	741.4593	у 6	RLRFYS	823.4600
b ₇	APRLRFY	904.5229	y 7	PRLRFYS	920.5128
b ₈	APRLRFYS	1008.5465	y 8	APRLRFYS	1009.5538

Experimental Protocols & Methodologies



Protocol 1: Peptide Extraction from Aplysia Bag Cells

This protocol is adapted from methods used for peptide extraction from Aplysia neuronal clusters.[4]

Materials:

- Aplysia bag cell clusters
- Dry ice
- Acidified acetone (40:6:1 acetone:water:HCl)
- 4 M Urea
- Microcentrifuge and tubes
- Sonicator

Procedure:

- Dissect and collect bag cell clusters from Aplysia on dry ice and store them at -80°C until use.[4]
- Pool the tissue from several clusters to ensure a sufficient quantity of peptides.
- Homogenize the frozen tissue in 500 μL of ice-cold acidified acetone.[4]
- Further disrupt the cells by sonication on ice for 3 cycles of 15 seconds.
- Add 200 μL of 4 M urea to the homogenate to aid in protein and peptide solubilization.[4]
- Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant containing the peptides to a new tube.
- Dry the peptide extract using a vacuum centrifuge.



• For further purification before MS analysis, the dried extract can be reconstituted in a suitable solvent and separated using microbore liquid chromatography (LC).[4] Alternatively, for direct MALDI analysis, proceed to Protocol 2 after reconstitution in 0.1% trifluoroacetic acid (TFA).

Protocol 2: MALDI-TOF MS Identification

This protocol outlines the direct analysis of tissue extracts or peptide standards.

Materials:

- Peptide extract (from Protocol 1) or synthetic α-BCP(1-8) standard.
- MALDI matrix solution (e.g., 10 mg/mL α-cyano-4-hydroxycinnamic acid (α-CHC) or 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA).
- MALDI target plate.
- MALDI-TOF Mass Spectrometer.

Procedure:

- Sample Preparation: Mix 1 μL of the peptide sample with 1 μL of the MALDI matrix solution directly on the MALDI target plate. Alternatively, use the dried-droplet method by spotting 0.5 μL of the sample and letting it air dry slightly before adding 0.5 μL of the matrix solution.
- Allow the sample-matrix mixture to co-crystallize by air drying completely at room temperature.
- Mass Spectrometer Calibration: Calibrate the instrument externally using a standard peptide
 mixture that brackets the expected mass of α-BCP(1-8) (m/z 1009.55 [M+H]+). Synthetic αBCP(1-8) itself can be used as a calibrant.[1][5]
- Data Acquisition (MS Mode):
 - Acquire mass spectra in positive ion reflector mode over a mass range that includes m/z 1009.55 (e.g., m/z 500-2000).



- The instrument laser power should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
- Average the spectra from at least 100 laser shots for a representative signal.
- Data Acquisition (PSD/MS-MS Mode):
 - Select the precursor ion corresponding to the protonated molecular ion of α -BCP(1-8) ([M+H]⁺ \approx m/z 1009.55).
 - Acquire the fragment ion spectrum using the instrument's PSD or CID (Collision-Induced Dissociation) mode.[4]
- Data Analysis:
 - In the MS spectrum, identify the peak corresponding to the monoisotopic mass of protonated α -BCP(1-8).
 - In the PSD spectrum, assign the observed fragment ions to the theoretical b- and y-ions listed in Table 1 to confirm the peptide's sequence.[4]

Visualizations Experimental Workflow

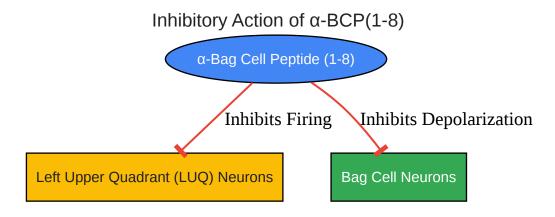


Experimental Workflow for α -BCP(1-8) Identification Data Analysis Fragment Ion Matching Precursor Mass ID (Sequence Confirmation) Sample Preparation Peptide Extraction Aplysia Bag Optional: Cell Tissue (Acidified Acetone/Urea) LC Purification MALDI-TOF MS Analysis Isolate Precursor Ion Sample-Matrix MS Scan PSD / MS-MS Scan Co-crystallization (m/z 1009.5) (Reflector Mode) (Fragmentation)

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Caption: Workflow for α -BCP(1-8) identification.

Signaling Pathway



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